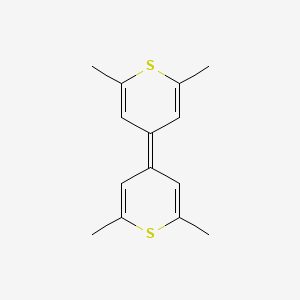
Bithiopyranylidene, 2,2',6,6'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- is an organic compound with the molecular formula C14H16S2 and a molecular weight of 248.407 g/mol . It is also known by other names such as 4H-Thiopyran, 4-(2,6-dimethyl-4H-thiopyran-4-ylidene)-2,6-dimethyl- and 4H-Thiine, 2,6-dimethyl-4-(2,6-dimethyl-4H-thiin-4-ylideno)- . This compound is characterized by its unique structure, which includes two thiopyran rings connected by a double bond.
Vorbereitungsmethoden
The synthesis of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves several steps. One common method starts with the preparation of 2,6-dimethyl-4H-thiopyran, which is then subjected to a series of reactions to form the final product. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the double bond between the two thiopyran rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used as a precursor for the production of various sulfur-containing compounds .
Wirkmechanismus
The mechanism of action of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Bithiopyranylidene, 2,2’,6,6’-tetramethyl- can be compared with other similar compounds, such as 2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-3,5-heptanedione . These compounds share some structural similarities but differ in their chemical properties and applications. For example, 2,2,6,6-tetramethylpiperidine is used as a hindered base in organic synthesis, while 2,2,6,6-tetramethyl-3,5-heptanedione is used as a ligand in coordination chemistry . The unique structure of Bithiopyranylidene, 2,2’,6,6’-tetramethyl- gives it distinct chemical properties and makes it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
42506-61-6 |
|---|---|
Molekularformel |
C14H16S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
4-(2,6-dimethylthiopyran-4-ylidene)-2,6-dimethylthiopyran |
InChI |
InChI=1S/C14H16S2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3 |
InChI-Schlüssel |
KIVKMHQZJLNIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(SC(=C2)C)C)C=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)

![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)



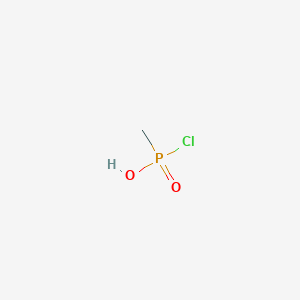
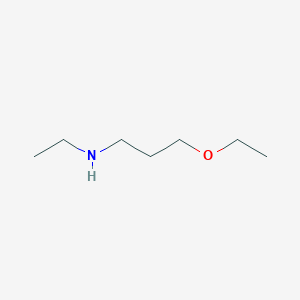
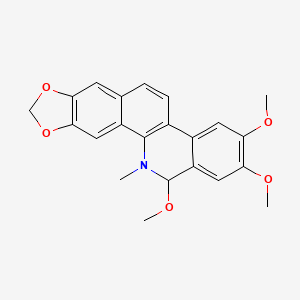
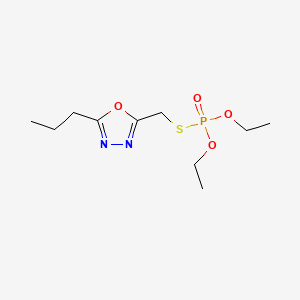
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
